
((2-(Dimethylamino)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-ethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(Dimethylamino)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-ethylhexanoate): is a complex organic compound with the molecular formula C36H72N2O4 and a molecular weight of 596.97 g/mol . This compound is primarily used in biochemical research and is classified under cationic and neutral lipids .
Preparation Methods
The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-ethylhexanoate) involves multiple steps. The primary synthetic route includes the reaction of dimethylaminoethylamine with octane-8,1-diol followed by esterification with 2-ethylhexanoic acid . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
((2-(Dimethylamino)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Scientific Research Applications
((2-(Dimethylamino)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-ethylhexanoate) has several scientific research applications:
Mechanism of Action
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-ethylhexanoate) involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and affecting membrane fluidity and permeability . This can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar compounds to ((2-(Dimethylamino)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-ethylhexanoate) include:
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-ethylhexanoate): This compound has a shorter alkyl chain, which may affect its lipid interactions and membrane properties.
((2-(Dimethylamino)ethyl)azanediyl)bis(decane-10,1-diyl) bis(2-ethylhexanoate): This compound has a longer alkyl chain, potentially enhancing its lipid bilayer integration.
The uniqueness of ((2-(Dimethylamino)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-ethylhexanoate) lies in its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic interactions, making it particularly effective in its applications .
Properties
Molecular Formula |
C36H72N2O4 |
|---|---|
Molecular Weight |
597.0 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethyl-[8-(2-ethylhexanoyloxy)octyl]amino]octyl 2-ethylhexanoate |
InChI |
InChI=1S/C36H72N2O4/c1-7-11-25-33(9-3)35(39)41-31-23-19-15-13-17-21-27-38(30-29-37(5)6)28-22-18-14-16-20-24-32-42-36(40)34(10-4)26-12-8-2/h33-34H,7-32H2,1-6H3 |
InChI Key |
GZBABIGMZVDNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CC)CCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


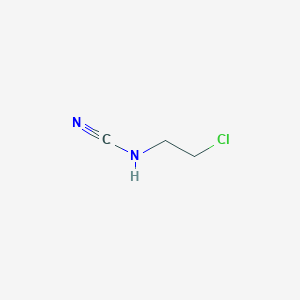

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B13354922.png)
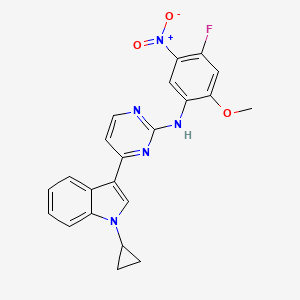

![4-Methyl-8-(5-methylpyridin-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13354931.png)
![2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354935.png)
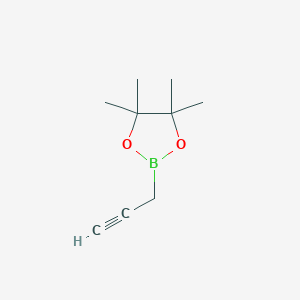
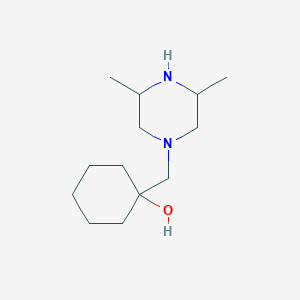
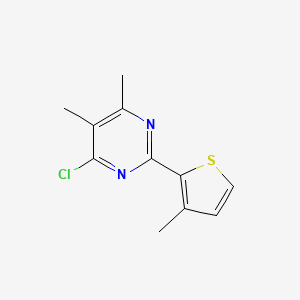

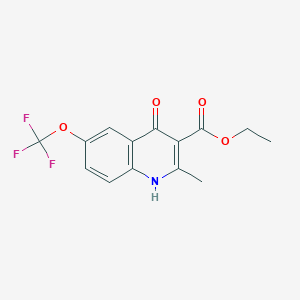
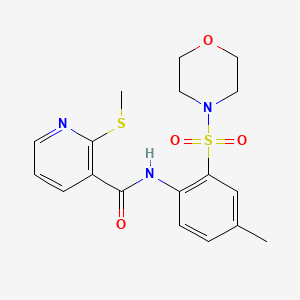
![3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13355000.png)
